Selective C–O Bond Cleavage Pathway Divergence: Di-p-tolyl Ether vs. Diphenyl Ether
Under identical mild aqueous-phase hydrogenolysis conditions (393 K, 0.6 MPa H₂ over Ni/SiO₂), di-p-tolyl ether undergoes exclusively hydrogenolysis to form p-cresol and toluene, whereas diphenyl ether is cleaved by parallel hydrogenolysis and hydrolysis pathways [1]. This mechanistic divergence is attributed to the electron-donating effect of the para-methyl substituents, which stabilizes radical intermediates and suppresses the hydrolytic pathway [1].
| Evidence Dimension | C–O bond cleavage pathway |
|---|---|
| Target Compound Data | Exclusive hydrogenolysis (100%) |
| Comparator Or Baseline | Diphenyl ether – parallel hydrogenolysis and hydrolysis |
| Quantified Difference | Qualitative pathway switch: complete suppression of hydrolysis |
| Conditions | Aqueous phase, 393 K, 0.6 MPa H₂, Ni/SiO₂ catalyst |
Why This Matters
Procurement decisions for catalytic upgrading of lignin-derived ethers or for designing selective C–O bond activation protocols must account for this substituent-controlled pathway selectivity; diphenyl ether cannot replicate the clean, single-pathway hydrogenolysis of di-p-tolyl ether.
- [1] He, J., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of selective cleavage of C–O bonds in di-aryl ethers in aqueous phase. Journal of Catalysis, 309, 280–290. View Source
